molecular formula C18H19NO2 B13395242 (-)-N-nornuciferine

(-)-N-nornuciferine

Cat. No.: B13395242
M. Wt: 281.3 g/mol
InChI Key: QQKAHDMMPBQDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nornuciferine is an alkaloid compound found in the leaves of the lotus plant, Nelumbo nucifera. This compound is known for its various biological activities, including anti-hyperlipidemia, anti-obesity, anti-inflammatory, and anti-hyperuricemic effects . It is one of the major bioactive compounds in the lotus plant, which has been used in traditional Chinese medicine for centuries.

Chemical Reactions Analysis

Types of Reactions: N-Nornuciferine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving N-nornuciferine include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of N-nornuciferine include various derivatives with enhanced biological activities. These derivatives are often used in scientific research to study the compound’s effects on different biological systems .

Comparison with Similar Compounds

  • Nuciferine
  • Roemerine
  • Anonaine

N-Nornuciferine stands out due to its unique combination of biological activities and its potential for use in various scientific and medical applications.

Properties

IUPAC Name

1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2/h3-6,10,14,19H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKAHDMMPBQDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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